molecular formula C32H31N3O4 B1208596 Difenoximide CAS No. 47806-92-8

Difenoximide

Cat. No.: B1208596
CAS No.: 47806-92-8
M. Wt: 521.6 g/mol
InChI Key: FTOLAXZXUUHQQX-UHFFFAOYSA-N
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Description

Difenoximide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its molecular formula C32H32ClN3O4 and has a significant role in scientific research due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difenoximide involves several steps, starting with the preparation of benzalacetophenone dibromide. This intermediate is then reacted with sodium methoxide in methyl alcohol under reflux conditions. The reaction mixture is neutralized with hydrochloric acid, followed by cooling to induce crystallization .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and controlled reaction environments to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Difenoximide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Difenoximide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of difenoximide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Similar Compounds

Difenoximide can be compared with other similar compounds, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

47806-92-8

Molecular Formula

C32H31N3O4

Molecular Weight

521.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C32H31N3O4/c33-24-32(26-12-6-2-7-13-26,27-14-8-3-9-15-27)20-23-34-21-18-31(19-22-34,25-10-4-1-5-11-25)30(38)39-35-28(36)16-17-29(35)37/h1-15H,16-23H2

InChI Key

FTOLAXZXUUHQQX-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

47806-92-8

Synonyms

difenoximide
SC-26100

Origin of Product

United States

Synthesis routes and methods

Procedure details

24.5 Grams of 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid are dissolved in 225 ml. of redistilled N,N-dimethylformamide by warming to about 60°C. To the warm solution were added, with stirring, 9.0 grams of recrystallized N-hydroxysuccinimide, followed by 12.4 grams of dicyclohexylcarbodiimide. A precipitate appears upon cooling to room temperature. The suspension is stirred at room temperature under anhydrous conditions for about 36 hours, then is cooled to approximately 5°C. and is filtered to remove the precipitate. The filtrate is diluted with approximately 400 ml. of ethyl acetate and 200 ml. of water. The organic layer is then separated and washed three times with water, solid sodium chloride being added as needed to break the emulsion formed. The solution is dried over anhydrous sodium sulfate and partially concentrated until a precipitate forms. Filtration and recrystallization of the precipitate from a mixture of tetrahydrofuran and isopropyl ether affords N-[1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carbonyloxy]succinimide, melting at about 156.5°-157.5°C. This product has the formula ##SPC3##
Name
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three

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